molecular formula C8H9NO2S B13474347 1-(Thiazol-2-yl)pentane-1,3-dione

1-(Thiazol-2-yl)pentane-1,3-dione

Cat. No.: B13474347
M. Wt: 183.23 g/mol
InChI Key: NYTGKOBPTXXLOT-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)pentane-1,3-dione is an organic compound featuring a thiazole ring attached to a pentane-1,3-dione moiety. Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)pentane-1,3-dione

InChI

InChI=1S/C8H9NO2S/c1-2-6(10)5-7(11)8-9-3-4-12-8/h3-4H,2,5H2,1H3

InChI Key

NYTGKOBPTXXLOT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . Another method involves the reaction of thioamides with α-bromo ketones under basic conditions .

Industrial Production Methods: Industrial production of thiazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiazol-2-yl)pentane-1,3-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-2-yl)pentane-1,3-dione is unique due to its specific structure, which combines the thiazole ring with a pentane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(Thiazol-2-yl)pentane-1,3-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological relevance. The compound's structure can be represented as follows:

C7H7N1O2S\text{C}_7\text{H}_7\text{N}_1\text{O}_2\text{S}

This structure contributes to its interaction with various biological targets.

Pharmacological Activity

The biological activity of this compound has been explored in various contexts:

Antidiabetic Activity

Recent studies have identified derivatives of thiazole compounds as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. For instance, a derivative with a similar thiazole structure demonstrated significant PTP1B inhibitory activity with an IC50 value of 0.41 ± 0.05 μM, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicated that thiazole derivatives possess moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : As seen with PTP1B inhibitors, the binding affinity to target enzymes can lead to altered metabolic pathways.
  • Antioxidant Properties : Thiazole compounds are often associated with antioxidant activities that mitigate oxidative stress in cells.

Case Studies

Several studies have focused on the biological implications of thiazole derivatives:

Study 1: PTP1B Inhibition

A study synthesized various thiazolidine derivatives and tested their inhibitory effects on PTP1B. The most potent compound showed an IC50 value significantly lower than the control, indicating strong antidiabetic potential .

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that thiazole derivatives exhibited varying degrees of antibacterial activity. Compounds were tested against multiple bacterial strains, showing effectiveness in inhibiting growth through mechanisms likely involving cell membrane disruption .

Data Summary

PropertyValue
Molecular FormulaC₇H₇N₁O₂S
PTP1B IC50 (most potent)0.41 ± 0.05 μM
Antibacterial ActivityModerate to significant
Tested PathogensE. coli, S. aureus

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